Cas no 2138018-10-5 (2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid)

2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The benzyl substituent enhances steric and electronic modulation, making it valuable for constructing structurally diverse peptides. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and orthogonal protection strategy facilitate high-yield coupling and minimal side reactions. Its well-defined reactivity profile and compatibility with standard peptide-coupling reagents make it a reliable intermediate for research and pharmaceutical applications.
2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid structure
2138018-10-5 structure
Product name:2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
CAS No:2138018-10-5
MF:C26H25NO4
Molecular Weight:415.48100733757
CID:6618589
PubChem ID:85318842

2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-657972
    • 2138018-10-5
    • インチ: 1S/C26H25NO4/c1-17(23(25(28)29)15-18-9-3-2-4-10-18)27-26(30)31-16-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)
    • InChIKey: YSFBIZBGEDEPSZ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)C(C(=O)O)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 415.17835828g/mol
  • 同位素质量: 415.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 595
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5
  • トポロジー分子極性表面積: 75.6Ų

2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-657972-1.0g
2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2138018-10-5
1g
$0.0 2023-06-06
Enamine
EN300-657972-0.05g
2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2138018-10-5
0.05g
$2829.0 2023-03-12
Enamine
EN300-657972-0.1g
2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2138018-10-5
0.1g
$2963.0 2023-03-12
Enamine
EN300-657972-0.25g
2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2138018-10-5
0.25g
$3099.0 2023-03-12
Enamine
EN300-657972-2.5g
2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2138018-10-5
2.5g
$6602.0 2023-03-12
Enamine
EN300-657972-0.5g
2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2138018-10-5
0.5g
$3233.0 2023-03-12
Enamine
EN300-657972-5.0g
2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2138018-10-5
5.0g
$9769.0 2023-03-12
Enamine
EN300-657972-10.0g
2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2138018-10-5
10.0g
$14487.0 2023-03-12

2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid 関連文献

2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acidに関する追加情報

Introduction to 2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic Acid (CAS No. 2138018-10-5)

2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, identified by its CAS number 2138018-10-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is characterized by a benzyl group, a protected amino group, and a fluorinated moiety, which collectively contribute to its unique chemical and biological properties. The presence of the benzyl group and the fluorenylmethoxy carbonyl (Fmoc) protecting group suggests that this compound may be utilized in peptide synthesis or as an intermediate in the development of more complex molecules.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The fluorine atom in the fluorenylmethoxy moiety not only contributes to the compound's stability but also influences its electronic properties, potentially affecting its interactions with biological targets. This has led to extensive research into fluorinated derivatives as pharmacophores in drug design.

The utility of 2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid extends beyond its role as a building block in organic synthesis. Its structural features make it a candidate for modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, the carboxylic acid group can participate in hydrogen bonding interactions, while the amino group can engage in salt bridge formation, both of which are crucial for the binding affinity of drug candidates.

Recent studies have highlighted the importance of amino acid derivatives in the development of novel therapeutics. The incorporation of functional groups such as benzyl and fluorenylmethoxy carbonyl into amino acid mimetics can enhance their solubility and pharmacokinetic properties. This has prompted researchers to explore derivatives like 2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid as potential leads for treating a variety of diseases.

The synthesis of this compound involves multi-step organic reactions, including protection-deprotection strategies to handle the reactive functional groups. The Fmoc protection is particularly important in peptide chemistry, where it safeguards the amino group during synthetic steps while allowing other parts of the molecule to be modified. This level of synthetic control is essential for producing high-purity compounds suitable for further biological evaluation.

In addition to its synthetic utility, 2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has shown potential in preclinical studies as an inhibitor of certain enzymes implicated in inflammatory and metabolic disorders. The fluorinated aromatic ring can interact with hydrophobic pockets in enzyme active sites, thereby modulating their activity. Such interactions are critical for designing molecules that can selectively target specific enzymes without affecting others.

The use of computational methods has further accelerated the discovery process for compounds like this one. Molecular modeling techniques allow researchers to predict how 2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid will bind to biological targets based on its three-dimensional structure. These predictions can guide experimental efforts by identifying key interactions and optimizing lead compounds for better efficacy.

The versatility of this compound also makes it valuable for exploring novel drug mechanisms. By modifying its structure, researchers can generate libraries of derivatives with tailored properties for different therapeutic applications. This approach is particularly useful in cases where existing drugs have limitations or where new targets need to be addressed.

The role of fluorine chemistry in medicinal drug development cannot be overstated. The unique electronic properties of fluorine atoms allow them to influence both the physical and chemical behavior of molecules. In 2-benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, the fluorine atom contributes to its stability and reactivity, making it an attractive candidate for further investigation.

In conclusion, 2-benzyl-3-({[(9H-fluoren-9 - ylmethoxy]carbonyl}amino)butanoic acid (CAS No. 2138018 - 10 - 5) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features and functional groups make it suitable for various applications, from peptide synthesis to drug discovery. As our understanding of fluorinated chemistry continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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